1-(2-chloro-9H-purin-6-yl)-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]piperidine-3-carboxamide
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Overview
Description
1-(2-chloro-9H-purin-6-yl)-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]piperidine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a purine base, a thiadiazole ring, and a piperidine carboxamide group, making it a subject of study in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
The synthesis of 1-(2-chloro-9H-purin-6-yl)-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]piperidine-3-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the purine derivative, followed by the introduction of the thiadiazole ring and the piperidine carboxamide group. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
1-(2-chloro-9H-purin-6-yl)-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The chlorine atom in the purine ring can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. .
Scientific Research Applications
1-(2-chloro-9H-purin-6-yl)-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]piperidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability
Mechanism of Action
The mechanism of action of 1-(2-chloro-9H-purin-6-yl)-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]piperidine-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar compounds to 1-(2-chloro-9H-purin-6-yl)-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]piperidine-3-carboxamide include:
2-amino-6-chloro-9H-purine derivatives: These compounds share the purine base and exhibit similar chemical properties.
Thiadiazole-containing compounds: These compounds have the thiadiazole ring and are studied for their biological activities.
Piperidine carboxamide derivatives: These compounds contain the piperidine carboxamide group and are used in various applications. The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C13H13ClN8OS |
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Molecular Weight |
364.81 g/mol |
IUPAC Name |
1-(2-chloro-7H-purin-6-yl)-N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C13H13ClN8OS/c14-12-18-9-8(15-5-16-9)10(19-12)22-3-1-2-7(4-22)11(23)20-13-21-17-6-24-13/h5-7H,1-4H2,(H,20,21,23)(H,15,16,18,19) |
InChI Key |
NCGYEFGYQWKLRD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC(=NC3=C2NC=N3)Cl)C(=O)NC4=NN=CS4 |
Origin of Product |
United States |
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